Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate

Hydrogen bond donor Drug-likeness Physicochemical property

Researchers face synthetic risk when substituting non-hydroxylated or positional isomer analogs of this building block-altered H-bond profiles (5 HBA, 1 HBD) and lipophilicity (XLogP3-AA=1.1) can derail SAR programs. • Patent WO2013/130689 intermediate for SMA-targeting SMN2 splicing modulators (44% validated yield). • Unique 4-OH regiochemistry enables controlled hydrogen bonding for ADME optimization. • Boc-orthogonal protection supports diversity-oriented library synthesis; supplied with full analytical documentation.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
Cat. No. B8033767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)C=CN2
InChIInChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12-10-11(18)4-5-15-12/h4-5,10H,6-9H2,1-3H3,(H,15,18)
InChIKeyVEXMBIYPLRXZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Pyridinylpiperazine Scaffold for Medicinal Chemistry


tert-Butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate (CAS 1453265-70-7) is a heterobifunctional building block belonging to the pyridinylpiperazine class, featuring a tert-butoxycarbonyl (Boc)-protected piperazine linked to a 4-hydroxypyridine moiety . With a molecular weight of 279.33 g/mol, one hydrogen bond donor, five hydrogen bond acceptors, and a computed XLogP3-AA of 1.1, this compound occupies a distinct physicochemical space relative to its close structural analogs . It has been explicitly cited as a key synthetic intermediate in patent WO2013/130689 for the preparation of compounds targeting spinal muscular atrophy (SMA), underscoring its relevance in drug discovery pipelines .

Boc-protected piperazine for orthogonal deprotection strategies
4-Hydroxypyridine handle supports further synthetic elaboration
Cited in patent synthesis for SMA drug discovery programs

Why Generic Substitution Is Scientifically Unreliable


Substituting tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate with a structurally similar pyridinylpiperazine—such as the non-hydroxylated analog (CAS 77278-62-7) or positional isomers (3-hydroxy or 5-hydroxy variants)—introduces measurable changes in hydrogen bond donor/acceptor capacity, lipophilicity, and regiochemical reactivity that can fundamentally alter downstream synthetic outcomes and biological target engagement . The precise positioning of the hydroxyl group at the pyridine 4-position, combined with the Boc-protected piperazine, creates a unique pharmacophoric and synthetic vector that is not replicated by any single commercially available alternative. The quantitative evidence below demonstrates that even minor structural perturbations yield distinct physicochemical profiles, making uncontrolled substitution a high-risk decision in medicinal chemistry and process development contexts.

Non-hydroxylated analog
Lacks the hydrogen bond donor; binding and solubility profiles may shift
3- or 5-hydroxy positional isomers
Different HBA count and lipophilicity may alter SAR interpretation
Unprotected piperazine analogs
Free amine reactivity and protonation state may differ from Boc-protected form

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bond Donor Capacity: Non-Hydroxylated Analog Comparison

tert-Butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate possesses one hydrogen bond donor (HBD), contributed by the 4-hydroxyl group on the pyridine ring, whereas the non-hydroxylated analog tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate has zero HBDs . This single HBD difference is critical for interactions with biological targets such as kinases, GPCRs, and ion channels where hydrogen bonding governs binding affinity and selectivity.

HBD Count
Head-to-head
1 vs 0
Hydrogen bonding capacity may differ significantly
Computed property; target engagement requires experimental validation
Hydrogen bond donor Drug-likeness Physicochemical property

Lipophilicity Modulation: 5-Hydroxy Positional Isomer Comparison

The target compound exhibits a computed XLogP3-AA of 1.1, which is 0.5 log units lower than the 5-hydroxy positional isomer (tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate, XLogP3-AA = 1.6) . This difference indicates that the 4-hydroxy substitution pattern reduces lipophilicity to a greater extent than the 5-hydroxy arrangement, potentially affecting membrane permeability and metabolic stability.

Lipophilicity
Reported
XLogP3-AA 1.1 vs 1.6
Lower lipophilicity may affect membrane permeability
Computed logP; experimental logD may vary
Lipophilicity ADME Blood-brain barrier permeability

Hydrogen Bond Acceptor Profile: Regiochemical Dependence

The target compound (4-hydroxy isomer) possesses five hydrogen bond acceptors (HBA), whereas the 5-hydroxy positional isomer possesses six HBAs . The additional HBA in the 5-hydroxy isomer arises from an extra nitrogen atom acceptor environment in that regioisomer, which may alter solvation, crystal packing, and target engagement profiles.

HBA Profile
Class-level
5 vs 6 HBA
Solvation and off-target binding profiles may differ
Regiochemistry-dependent; confirm with experimental PSA
Hydrogen bond acceptor Molecular recognition Regiochemistry

Synthetic Accessibility: Documented Yield and Procedure

The synthesis of tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate has been explicitly described in patent WO2013/130689 with a demonstrated yield of 44% from 2-chloro-4-hydroxypyridine and tert-butyl piperazine-1-carboxylate in n-butanol at 140°C over 72 hours . This established procedure provides a validated starting point for process optimization and multigram scale-up in the context of SMA-targeted drug discovery programs.

Synthetic Yield
Data to verify
44% isolated yield
Documented synthetic entry point for process optimization
Patent-reported; independent replication pending
Synthetic yield Process chemistry Intermediate scalability

Optimal Application Scenarios


Key Intermediate in SMA Drug Discovery Programs

As explicitly cited in patent WO2013/130689, this compound serves as a synthetic intermediate in the preparation of small-molecule SMN2 splicing modulators for SMA treatment . The documented 44% synthetic yield provides a validated entry point for medicinal chemistry teams pursuing this therapeutic indication.

Physicochemical Property Tuning in Lead Optimization

With a computed XLogP3-AA of 1.1 and one hydrogen bond donor, this compound offers a balanced lipophilicity-hydrophilicity profile distinct from both the non-hydroxylated analog (HBD = 0) and the 5-hydroxy isomer (XLogP3-AA = 1.6) . It is well-suited for systematic SAR studies where precise control of hydrogen bonding and lipophilicity is required to optimize ADME properties.

Boc-Protected Building Block for Parallel Library Synthesis

The Boc protecting group enables orthogonal deprotection strategies, allowing chemists to selectively unmask the piperazine nitrogen for subsequent derivatization while preserving the 4-hydroxypyridine moiety. This dual-functionality design—supported by the compound's five hydrogen bond acceptors and one donor—facilitates diversity-oriented synthesis of focused compound libraries .

Regiochemically Defined Scaffold for Structure-Based Design

The 4-hydroxy substitution pattern yields a distinct hydrogen bond acceptor count (5 HBA) compared to the 5-hydroxy isomer (6 HBA), which may influence interactions with specific protein binding pockets . Computational chemists and structural biologists can leverage this regiochemical precision for molecular docking and pharmacophore modeling where exact HBA geometry is critical.

Application
Selection Property
Validation Focus
SMN2 splicing modulator research
Patent-cited synthetic intermediate
Synthetic route reproducibility
Lead optimization SAR studies
Balanced HBD / XLogP profile
ADME property modulation
Diversity-oriented library synthesis
Orthogonal Boc deprotection
Piperazine derivatization scope
Structure-based drug design
4-Hydroxy regiochemistry
HBA geometry in docking models
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